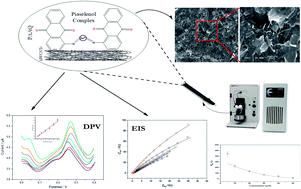Voltammetric and impedimetric determinations of selenium(iv) by an innovative gold-free poly(1-aminoanthraquinone)/multiwall carbon nanotube-modified carbon paste electrode†
RSC Advances Pub Date: 2022-02-10 DOI: 10.1039/D1RA07588H
Abstract
Selenite (Se4+), a significant source of water pollution above the permissible limits, is considered a valuable metal by environmentalists. In this study, we described a novel electrochemical sensor that utilized a carbon paste electrode (CPE) that was modified using multiwall carbon nanotubes (MWCNTs) and poly(1-aminoanthraquinone) (p-AAQ) for finding Se4+ in water samples. Electrochemical quantification of Se4+ depends on the formation of a selective complex (piaselenol) with p-AAQ. In this work, we prepared a CPE modified by physical embedding of MWCNTs and 1-aminoanthraquione (AAQ), while the polymer film was formed by anodic polymerization of AAQ by applying a constant potential of 0.75 V in 0.1 M HCl for 20 s followed by cyclic voltammetry (CV) from −0.2 to 1.4 V for 20 cycles. The modified CPE was used for differential pulse voltammetry (DPV) of Se4+ in 0.1 M H2SO4 from 0 to 0.4 V with a characteristic peak at 0.27 V. Further, the proposed sensor was characterized by scanning electron microscopy, energy-dispersive X-ray spectroscopy, and electrochemical impedance spectroscopy (EIS). The analytical conditions regarding the electrode performance and voltammetric measurements were optimized, with the accumulation time and potential, supporting electrolyte, differential-pulse period/time, and amplitude. The EIS results indicated that the p-AAQ/MWCNTs-modified CPE sensor (p-AAQ/MWCNTs/CPE) that also exhibited low charge-transfer resistance (Rct) toward the anodic stripping of Se4+, exhibited good analytical performance toward different concentrations of Se4+ in a linear range of 5–50 μg L−1 Se4+ with a limit of determination (LOD) of 1.5 μg L−1 (3σ). Furthermore, differential-pulse voltammetry was employed to determine different concentrations of Se4+ in a linear range of 1–50 μg L−1 Se4+, and an LOD value of 0.289 μg L−1 was obtained. The proposed sensor demonstrated good precision (relative standard deviation = 4.02%) at a Se4+ concentration of 5 μg L−1. Moreover, the proposed sensor was applied to analyze Se4+ in wastewater samples that were spiked with Se, and it achieved good recovery values.


Recommended Literature
- [1] Back cover
- [2] Quantitative membrane loading of polymer vesicles
- [3] The Institute of Chemistry of Great Britain and Ireland. Proceedings 1904. Part II
- [4] Inside front cover
- [5] Self-assembly and heterogeneous electron transfer properties of metallo-octacarboxyphthalocyanine complexes on gold electrode†
- [6] Residues of nortestosterone esters at injection sites.Part 2.‡ Behavioural effects†
- [7] Selective detection of Al3+ and citric acid with a fluorescent amphiphile†
- [8] Over 14% efficiency nonfullerene all-small-molecule organic solar cells enabled by improving the ordering of molecular donors via side-chain engineering†
- [9] Simultaneous quantification of dilute aqueous solutions of certain polycyclic aromatic hydrocarbons (PAHs) with significant fluorescent spectral overlap using total synchronous fluorescence spectroscopy (TSFS) and N-PLS, unfolded-PLS and MCR-ALS analysis
- [10] Effects of ultrasound on catalytic processes










